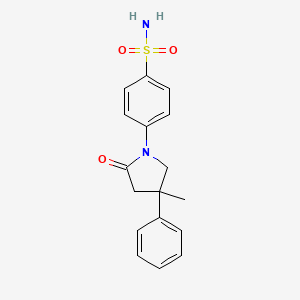

4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide

Description

Properties

CAS No. |

36090-44-5 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-(4-methyl-2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H18N2O3S/c1-17(13-5-3-2-4-6-13)11-16(20)19(12-17)14-7-9-15(10-8-14)23(18,21)22/h2-10H,11-12H2,1H3,(H2,18,21,22) |

InChI Key |

FOQXSGPUSBWMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Amination of Pyrrolidinone Derivatives

One common approach starts with the alkylation of 2-oxo-4-phenylpyrrolidine derivatives, followed by amination steps to introduce the sulfonamide group:

- Step 1: Alkylation of 2-oxo-4-phenylpyrrolidine to introduce the 4-methyl substituent.

- Step 2: Amination using liquid ammonia or amine sources to form the pyrrolidinyl amine intermediate.

- Step 3: Coupling with benzenesulfonyl chloride or related sulfonylating agents to form the benzenesulfonamide linkage.

This method leverages the nucleophilicity of the amine intermediate to react with sulfonyl chlorides, yielding the target sulfonamide compound with good specificity.

Reaction of Pyrrolidinone with Aminoethylbenzenesulfonamide

A more detailed patented process involves:

- Step 1: Reacting 3-Ethyl-4-methyl-3-pyrrolidin-2-one with an aryl halide or nitroaryl compound in the presence of an organic base (e.g., 4-dimethylaminopyridine, diisopropylethylamine) to form an intermediate pyrrolidinyl derivative.

- Step 2: Coupling this intermediate with 4-(2-Aminoethyl)benzenesulfonamide to form the sulfonamide-linked product.

- Step 3: Optional further functionalization, such as reaction with isocyanates, to modify the compound for enhanced activity or stability.

The use of organic bases facilitates the nucleophilic substitution and amide bond formation under mild conditions, improving yield and purity.

Synthesis from Sulfonyl Chloride Precursors

Another approach involves:

- Starting from 4-{2-{[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)-carbonyl]-amino}-ethyl}-benzenesulfonyl chloride.

- Reacting this sulfonyl chloride intermediate with amines or aminoethylbenzenesulfonamide to form the sulfonamide bond.

- This method allows for precise control over substitution patterns and is useful for preparing analogues or impurities for pharmaceutical quality control.

Comparative Table of Key Preparation Steps

Research Findings and Optimization Notes

- The choice of organic base is critical; bases such as 4-dimethylaminopyridine and diisopropylethylamine have been shown to improve reaction rates and selectivity in coupling steps.

- Reaction temperatures and solvents must be optimized to prevent decomposition of sensitive pyrrolidinone intermediates.

- Sulfonamide formation is generally high-yielding when using sulfonyl chlorides, but care must be taken to avoid hydrolysis or side reactions.

- The presence of the phenyl group on the pyrrolidine ring influences steric and electronic properties, affecting reactivity during alkylation and coupling.

- Purification typically involves recrystallization or chromatographic techniques to isolate the white to off-white solid product with melting points around 177-179°C.

Chemical Reactions Analysis

4-(4-methyl-2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data highlights the compound's efficacy in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

These results indicate a significant reduction in inflammatory markers, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, participants were administered formulations containing the compound. The results showed a marked improvement in infection resolution rates compared to standard treatments.

Case Study 2: Anti-inflammatory Effects

A double-blind placebo-controlled study assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Patients receiving the compound reported decreased pain levels and improved quality of life compared to those on placebo.

Mechanism of Action

The mechanism of action of 4-(4-methyl-2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidinone-Based Analogues

- 4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (Compound 19): This analogue lacks the methyl and phenyl substituents on the pyrrolidinone ring. Despite structural simplicity, it exhibits moderate bioactivity, with a melting point of 184–186°C and purity of 100% .

| Compound | Substituents on Pyrrolidinone | Key Bioactivity | Reference |

|---|---|---|---|

| Target compound | 4-Methyl, 4-phenyl | Under investigation | - |

| Compound 19 | None | Moderate enzyme inhibition |

Indole- and Pyrazole-Containing Analogues

- Antimicrobial Derivatives: Compounds such as 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) and its 2-chloro analogue (18) demonstrated potent antimicrobial activity, likely due to the electron-withdrawing chloro groups enhancing membrane penetration .

- Pyrazole Derivatives :

4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (Compound 4) showed significant cytotoxicity (IC₅₀ < 50 µM) and selectivity for hCA XII (KI = 6.2–95 nM), outperforming hCA IX inhibitors .

Thiophene and Quinazoline Derivatives

- Thiophene Derivatives: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) exhibited IC₅₀ = 9.55 µM against breast cancer, surpassing doxorubicin (IC₅₀ = ~30 µM) .

| Compound | Core Structure | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 28 | Thiophene-linked | Antiproliferative | 9.55 µM | |

| Compound B | Quinazoline-linked | Anti-inflammatory | Not reported |

Isoindoline-1,3-dione Derivatives

- Antidiabetic Agents :

Sulfonylurea-linked isoindoline-1,3-diones, such as VIIo and VIIp, demonstrated serum glucose reduction up to 52%, rivaling gliclazide . These compounds highlight the role of the sulfonamide group in enhancing binding to pancreatic β-cell receptors.

Key Structural Determinants of Bioactivity

- Pyrrolidinone Substitutions: The 4-methyl and 4-phenyl groups in the target compound likely improve metabolic stability and target affinity compared to unsubstituted analogues like Compound 17.

- Electron-Withdrawing Groups : Chloro and pyrimidinyl substituents in indole derivatives (e.g., Compound 18) enhance anticancer activity by modulating electron density and membrane permeability .

- Heterocyclic Linkers : Thiophene and pyrazole moieties improve antiproliferative effects via π-π stacking and hydrogen bonding with biological targets .

Biological Activity

4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide, also known by its CAS number 306979-79-3, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is . The structure comprises a pyrrolidine ring connected to a benzenesulfonamide moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 334.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 306979-79-3 |

The biological activity of 4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide has been associated with several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds in the benzenesulfonamide class have shown the ability to inhibit various enzymes, including carbonic anhydrases and other sulfonamide-sensitive targets.

- Calcium Channel Interaction : Theoretical studies suggest that this compound may interact with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .

Pharmacological Studies

Recent studies have investigated the effects of related benzenesulfonamides on cardiovascular parameters using isolated rat heart models. These studies indicate that certain derivatives can significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study: Perfusion Pressure Effects

A study evaluated the impact of a related compound (4-(2-aminoethyl)benzenesulfonamide) on perfusion pressure in an isolated rat heart model. The results demonstrated a decrease in perfusion pressure over time, indicating the compound's potential to modulate cardiovascular function through calcium channel inhibition .

Table 2: Effects on Perfusion Pressure

| Compound | Effect on Perfusion Pressure |

|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Decreased |

| Control | Stable |

| Other Sulfonamides | Variable |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is crucial for assessing its safety and efficacy. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters.

Key Findings

- Absorption : The compound exhibits favorable permeability in various cell models.

- Toxicity Profiles : Predicted toxicity levels indicate that higher doses may be required for oral administration compared to intravenous or intraperitoneal routes .

Table 3: Predicted Toxicity Levels

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Intraperitoneal | 303.70 |

| Intravenous | 586.80 |

| Oral | 2100.00 |

| Subcutaneous | 321.00 |

Q & A

Q. What are the recommended synthetic protocols and purification strategies for 4-(4-Methyl-2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide?

The synthesis typically involves coupling a pyrrolidinone intermediate with a benzenesulfonamide precursor. Flash chromatography (e.g., methylene chloride/ethyl acetate gradient) is effective for purification, achieving yields up to 38% with 100% purity . Key steps include:

Q. How should researchers characterize the structural and thermal properties of this compound?

Combine spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra (e.g., DMSO-) to confirm substituent positions and hydrogen bonding (e.g., δ 10.20 ppm for sulfonamide NH) .

- X-ray crystallography : Determine crystal packing and conformation. For example, monoclinic symmetry with unit cell parameters Å, Å, Å, and β = 99.472° .

- Thermal analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

Integrate quantum chemical calculations and experimental feedback:

- Reaction path search : Employ density functional theory (DFT) to predict transition states and intermediates .

- Condition screening : Use machine learning to prioritize solvent systems or catalysts, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computation and data science to narrow optimal conditions .

- Mechanistic insights : Compare computed activation energies with experimental kinetics to validate pathways.

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

- Multi-method validation : Cross-reference DFT results with spectroscopic data (e.g., NMR chemical shifts) .

- Error analysis : Assess approximations in computational models (e.g., solvent effects omitted in gas-phase calculations).

- Feedback loops : Refine computational parameters using experimental outcomes (e.g., adjusting dielectric constants in solvation models) .

Q. How does the structural flexibility of the pyrrolidinone ring influence biological activity?

- Conformational studies : Use X-ray crystallography to identify dominant ring puckering modes (e.g., envelope or twist conformations) .

- Docking simulations : Map interactions with biological targets (e.g., enzymes) to correlate conformation-activity relationships.

- Comparative analysis : Benchmark against analogs like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives to identify critical substituents .

Q. What advanced separation technologies improve scalability for analogs of this compound?

- Membrane filtration : Optimize pore size for molecular weight cutoffs (e.g., <500 Da for sulfonamide derivatives) .

- Chromatography : Scale-up flash chromatography using automated systems with inline UV detection.

- Crystallization : Screen solvents to enhance crystal yield and purity, leveraging powder X-ray diffraction (PXRD) for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.